Deoxyphorbol

Vue d'ensemble

Description

Deoxyphorbol is a type of phorbol ester . Phorbol esters are naturally occurring diterpenoids isolated from plant species . They are known for their ability to regulate the protein kinase C (PKC) family .

Synthesis Analysis

The synthesis of Deoxyphorbol derivatives has been reported in the literature . For instance, a prostratin analogue, GRC-2, was isolated from Euphorbia grandicornis . A molecularly imprinted polymer-coated probe electrospray ionization mass spectrometry (MIPCPESI-MS) method was developed for detection of phorbol esters (PEs) and deoxyphorbol metabolites in Jatropha curcas leaves .Molecular Structure Analysis

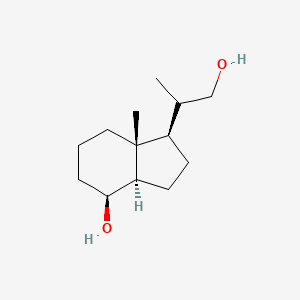

The molecular structure of Deoxyphorbol has been analyzed using techniques such as electrospray ionization mass spectrometry . The structure of Deoxyphorbol includes several substitution patterns and attached acyl moieties .Chemical Reactions Analysis

The chemical reactions involving Deoxyphorbol have been studied. For example, the fragmentation patterns in the collision-induced dissociation of multiple ions of 12-deoxyphorbol derivatives were studied .Applications De Recherche Scientifique

Application in Neurobiology

- Scientific Field : Neurobiology .

- Summary of the Application : Deoxyphorbol, specifically Prostratin, a 12-deoxyphorbol, is being investigated for its potential use in promoting the proliferation of neural precursor cells (NPCs) or neuroblast differentiation into neurons .

- Results or Outcomes : Prostratin was able to increase NPC proliferation in vitro to a similar extent as PMA without affecting the capacity of NPCs to differentiate towards the neuronal lineage right after treatment .

Application in Virology

- Scientific Field : Virology .

- Summary of the Application : Macrocyclic diterpenoids, including deoxyphorbols, from the Euphorbiaceae family have been reported to inhibit the cytopathic effect induced by the chikungunya virus .

- Results or Outcomes : Among the tested compounds, phorbol esters and 12-deoxyphorbol esters exhibited selective indices >20, indicating their potential as potent inhibitors of chikungunya virus replication .

Application in Pharmacology

- Scientific Field : Pharmacology .

- Summary of the Application : Deoxyphorbol esters, specifically those isolated from Euphorbia resinifera Berg latex, are known for their ability to regulate the protein kinase C (PKC) family . This regulation mediates their ability to promote the proliferation of neural precursor cells (NPCs) or neuroblast differentiation into neurons .

- Results or Outcomes : A triester of 12-deoxy-16-hydroxyphorbol and a 12-deoxyphorbol 13,20-diester are described for the first time . Detailed structural elucidation is provided for compounds 3, 5, 6, 14, and 15 .

Application in Neurogenesis

- Scientific Field : Neurogenesis .

- Summary of the Application : 12-Deoxyphorbols, specifically Prostratin, promote adult neurogenesis by inducing neural progenitor cell proliferation via PKC activation .

- Results or Outcomes : Prostratin was found to induce NPC proliferation. Two compounds, ER271 and ER272, were found to be more potent than Prostratin at inducing NPC proliferation .

Application in Biochemistry

- Scientific Field : Biochemistry .

- Summary of the Application : Deoxyphorbol esters, specifically those isolated from Euphorbia resinifera Berg latex, are known for their ability to regulate the protein kinase C (PKC) family . This regulation mediates their ability to promote the proliferation of neural precursor cells (NPCs) or neuroblast differentiation into neurons .

- Results or Outcomes : A triester of 12-deoxy-16-hydroxyphorbol and a 12-deoxyphorbol 13,20-diester are described for the first time . Additionally, detailed structural elucidation is provided for compounds 3, 5, 6, 14, and 15 .

Application in Neurogenesis

- Scientific Field : Neurogenesis .

- Summary of the Application : 12-Deoxyphorbols, specifically Prostratin, promote adult neurogenesis by inducing neural progenitor cell proliferation via PKC activation .

- Results or Outcomes : Prostratin was found to induce NPC proliferation. Two compounds, ER271 and ER272, were found to be more potent than Prostratin at inducing NPC proliferation .

Safety And Hazards

While specific safety data for Deoxyphorbol is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. For instance, a safety data sheet for a related compound, Hydrochloric acid, recommends using personal protective equipment and following safe handling procedures .

Orientations Futures

Deoxyphorbol and its analogues have shown potential in medical research. For example, a prostratin analogue, GRC-2, has shown potential for inhibiting the growth of human non-small cell lung cancer (NSCLC) A549 cells . This suggests the potential of Deoxyphorbol and its analogues as anticancer agents .

Propriétés

IUPAC Name |

(1R,2R,6R,10S,11R,13S,14R,15R)-1,13,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-9-5-13-12(15(9)22)6-11(8-21)7-14-16-18(3,4)20(16,25)17(23)10(2)19(13,14)24/h5,7,10,12-14,16-17,21,23-25H,6,8H2,1-4H3/t10-,12-,13-,14+,16-,17-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJAYUGZUOLFMY-YLKPGCRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4CC(=C3)CO)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@@H]4CC(=C3)CO)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxyphorbol | |

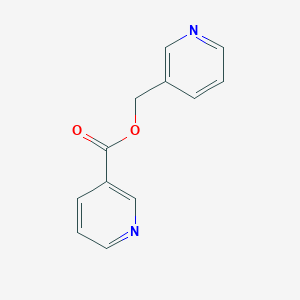

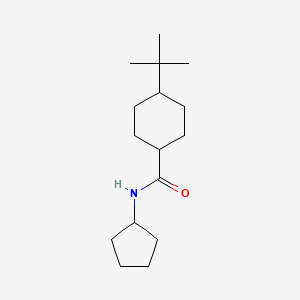

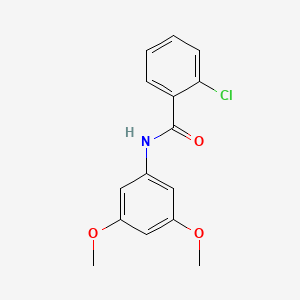

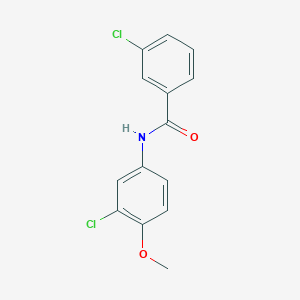

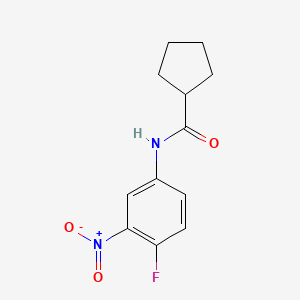

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1633184.png)